1-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethyl group, a benzodioxin ring, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage through the reaction of the pyrazole carboxylic acid with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- (2,3-Dihydro-1,4-benzodioxin-6-yl)(2,3,4-trifluorophenyl)methanone
Uniqueness
1-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a difluoromethyl group, benzodioxin ring, and pyrazole carboxamide moiety
Properties
Molecular Formula |
C13H11F2N3O3 |
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Molecular Weight |
295.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11F2N3O3/c14-13(15)18-9(3-4-16-18)12(19)17-8-1-2-10-11(7-8)21-6-5-20-10/h1-4,7,13H,5-6H2,(H,17,19) |
InChI Key |
IHKCPYZTWZZBFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=NN3C(F)F |
Origin of Product |
United States |
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